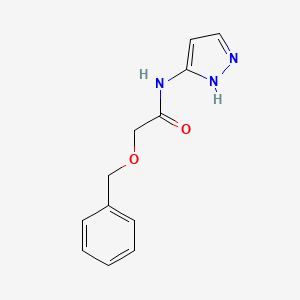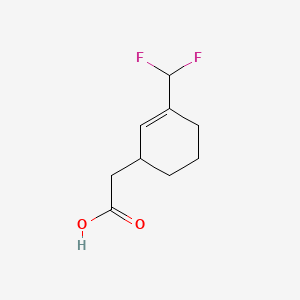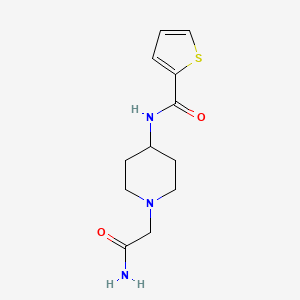
2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is an organic compound that features a benzyloxy group attached to an acetamide moiety, with a pyrazolyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate acylating agent.
Acetamide Formation: The acetamide moiety is formed by reacting an acyl chloride or anhydride with an amine.
Pyrazolyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazolyl derivatives.
科学的研究の応用
2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazolyl group but differs in the rest of the structure.
2,6-di(1H-pyrazol-3-yl)pyridine: Another compound with pyrazolyl groups, used in different applications.
Uniqueness
2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is unique due to the combination of its benzyloxy, acetamide, and pyrazolyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-phenylmethoxy-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c16-12(14-11-6-7-13-15-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14,15,16) |
InChIキー |
LDIQXHCNGAXEQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)








![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)


